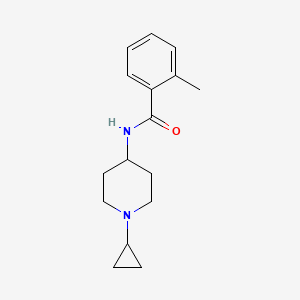
N-(1-cyclopropylpiperidin-4-yl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-cyclopropylpiperidin-4-yl)-2-methylbenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits. Synthesis Method: CPP-115 can be synthesized through a multi-step process involving the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(1-cyclopropylpiperidin-4-yl)amine to form the desired product, CPP-115. Scientific Research Application: CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic properties in animal models. Additionally, CPP-115 has been investigated for its potential in treating drug addiction, as GABAergic neurotransmission plays a crucial role in the reward pathway of the brain. Mechanism of Action: CPP-115 acts as a competitive inhibitor of GABA transaminase, binding to the enzyme's active site and preventing the breakdown of GABA. This leads to increased levels of GABA in the brain, which can have a variety of effects on neuronal activity and behavior. Biochemical and Physiological Effects: The increased levels of GABA resulting from CPP-115 inhibition of GABA transaminase can have a variety of biochemical and physiological effects. GABA is the primary inhibitory neurotransmitter in the brain, and increased GABAergic neurotransmission can lead to decreased neuronal excitability and increased relaxation. Additionally, GABA has been shown to have neuroprotective effects, potentially protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's. Advantages and Limitations for Lab Experiments: CPP-115 has several advantages as a tool for scientific research. Its selectivity for GABA transaminase makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. Additionally, CPP-115 has a high potency and can be administered in low doses, minimizing potential side effects. However, there are also limitations to the use of CPP-115 in lab experiments. Its potency and selectivity can make it difficult to interpret results, as changes in GABAergic neurotransmission may not be solely due to CPP-115 inhibition of GABA transaminase. Additionally, the potential neuroprotective effects of increased GABAergic neurotransmission may complicate interpretation of results in models of neurodegenerative diseases. Future Directions: There are several potential future directions for research on CPP-115. One area of interest is its potential as a treatment for drug addiction, particularly for cocaine and methamphetamine addiction. Additionally, CPP-115 may have potential in treating anxiety disorders and chronic pain. Further research is needed to fully understand the therapeutic potential of CPP-115 and its effects on neuronal activity and behavior.
Eigenschaften
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-12-4-2-3-5-15(12)16(19)17-13-8-10-18(11-9-13)14-6-7-14/h2-5,13-14H,6-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJNWFNHPUDWJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCN(CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylpiperidin-4-yl)-2-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methyl-1-oxophthalazin-2-yl)methyl]benzonitrile](/img/structure/B7501498.png)








![N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501555.png)
![N-[(4-bromophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501562.png)


![1-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7501601.png)